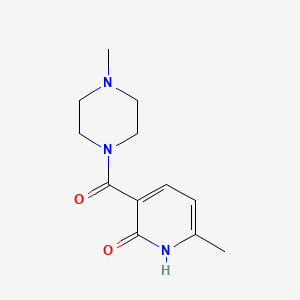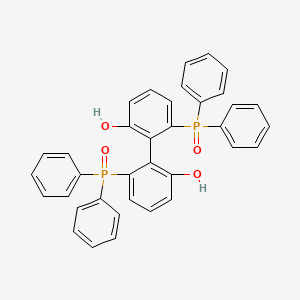![molecular formula C12H14N2 B12823191 1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)
1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . Industrial production methods often utilize multicomponent reactions and ultrasonic irradiation to enhance reaction rates and yields .
Análisis De Reacciones Químicas
1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound binds to various therapeutic targets due to its electron-rich environment and structural features. This binding can inhibit the activity of enzymes or receptors involved in disease processes, leading to its pharmacological effects .
Comparación Con Compuestos Similares
1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
1-Methylbenzimidazole: Similar in structure but lacks the cyclopropyl group, which may affect its pharmacological properties.
2-Methylbenzimidazole: Another derivative with different substitution patterns, leading to variations in biological activity.
1,2-Dimethylbenzimidazole: Contains two methyl groups, which can influence its chemical reactivity and pharmacological effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-methyl-2-(2-methylcyclopropyl)benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-8-7-9(8)12-13-10-5-3-4-6-11(10)14(12)2/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
NEWBSYJTWOIOSO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C2=NC3=CC=CC=C3N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


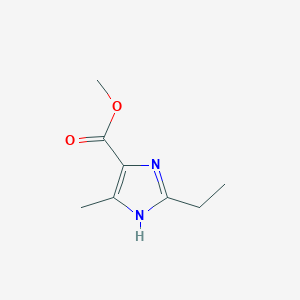
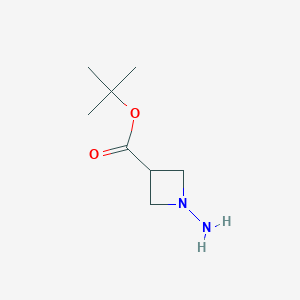
![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)

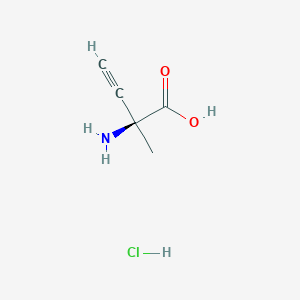
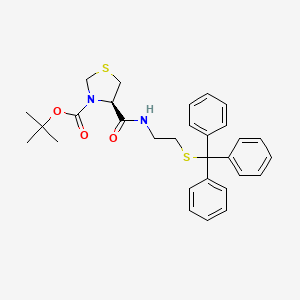
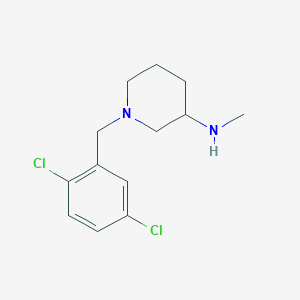
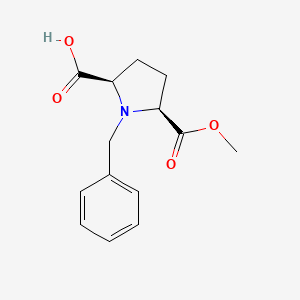
![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)

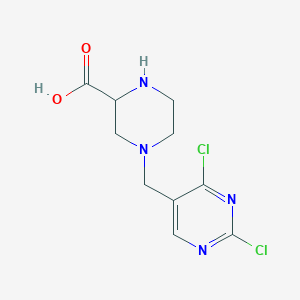
![N,N-Diethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12823173.png)
